
4-methyl-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound with a blue color. It has been used for various purposes, including as a dye, a medication, and a laboratory reagent. In recent years, it has gained attention for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
作用機序
Methylene blue works by inhibiting the activity of enzymes involved in oxidative metabolism, which can lead to the production of reactive oxygen species (ROS) and mitochondrial dysfunction. It can also act as an electron acceptor, which can prevent the buildup of excess electrons in the electron transport chain. These mechanisms can lead to a reduction in oxidative stress and improved mitochondrial function.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects, including reducing the production of ROS, improving mitochondrial function, and increasing the activity of antioxidant enzymes. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
実験室実験の利点と制限
One advantage of using methylene blue in lab experiments is its versatility, as it can be used for a variety of applications. It is also relatively inexpensive and widely available. However, its effectiveness can be impacted by factors such as the purity of the compound, the concentration used, and the method of application. Additionally, its blue color can interfere with certain imaging techniques, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving methylene blue, including investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its potential as an anti-cancer agent. Further studies are also needed to determine the optimal concentration and application method for methylene blue in various research applications. Additionally, research into the synthesis of modified forms of methylene blue may lead to compounds with improved effectiveness and reduced side effects.
合成法
Methylene blue can be synthesized through various methods, including reduction of N,N-dimethyl-4-nitroaniline with zinc dust, or oxidation of N,N-dimethylaniline with nitrobenzene. The synthesis method can affect the purity and properties of the compound, which can impact its effectiveness in research applications.
科学的研究の応用
Methylene blue has been used in a variety of research applications, including as a staining agent for cellular structures, a mitochondrial function indicator, and a photosensitizer for photodynamic therapy. It has also been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of beta-amyloid protein and reduce oxidative stress in the brain. Additionally, it has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
(NE)-4-methyl-N-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-14-8-5-12(16)9-11(14)2/h3-9H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIODZSIMGRSG-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)
![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)
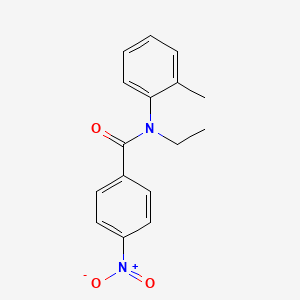
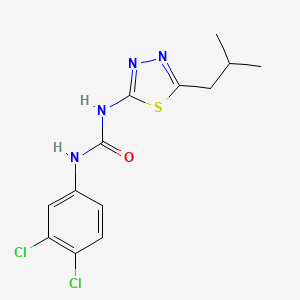
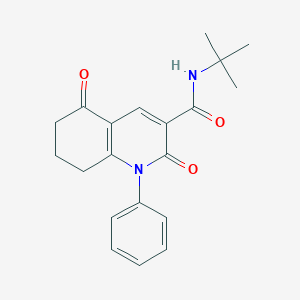
![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)
![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
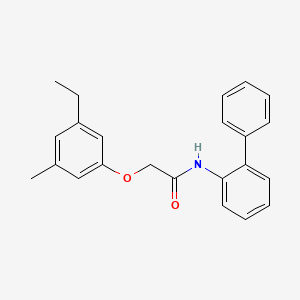
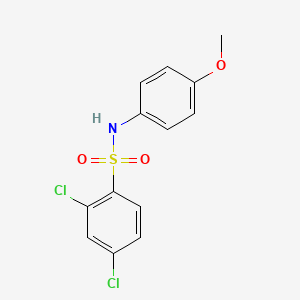
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)